![molecular formula C9H12N4O2 B13993738 4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66974-76-3](/img/structure/B13993738.png)
4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxy-methyl-amino)diazenylbenzamide is an organic compound with the molecular formula C9H11N3O2 It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a methoxy-methyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-methyl-amino)diazenylbenzamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable amine derivative. One common method involves the reaction of 4-aminobenzamide with methoxy-methylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 4-(Methoxy-methyl-amino)diazenylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxy-methyl-amino)diazenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Substitution: The methoxy-methyl-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Methoxy-methyl-amino)diazenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxy-methyl-amino)diazenylbenzamide involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy-methyl-amino substituent may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(Methoxy-methyl-amino)diazenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its diazenyl group allows for versatile chemical modifications, while the methoxy-methyl-amino substituent provides additional sites for interaction with biological targets.
Properties
CAS No. |
66974-76-3 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-[[methoxy(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C9H12N4O2/c1-13(15-2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
SPSLUUKCFZCZHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=NC1=CC=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


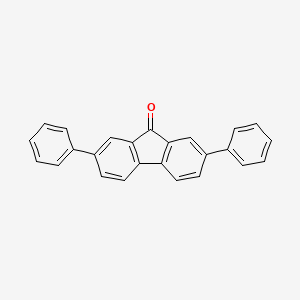
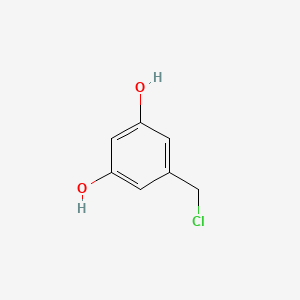

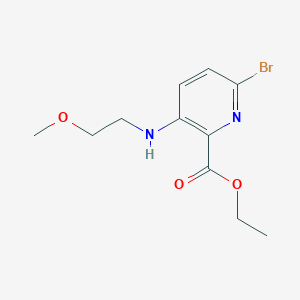
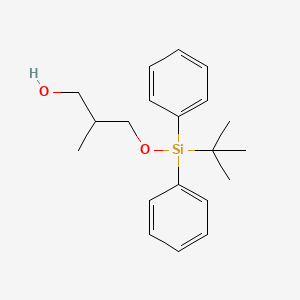
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)

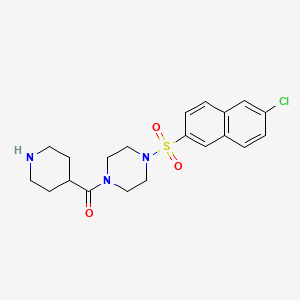
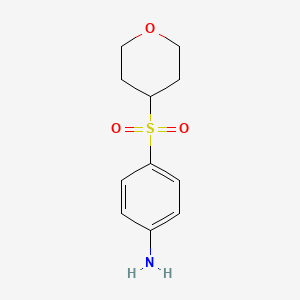

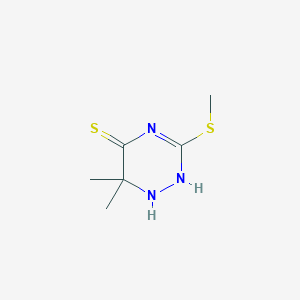
![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
